molecular formula C9H11N3O4S2 B3847917 3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)

3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)

Cat. No. B3847917
M. Wt: 289.3 g/mol
InChI Key: QFMOCHLGJCZQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound '3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)' is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, especially in the field of cancer research.

Mechanism of Action

The mechanism of action of '3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)' is not fully understood. However, it has been proposed that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
The compound '3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)' has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. Additionally, this compound has also been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using '3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)' in lab experiments is its potent antitumor activity against various cancer cell lines. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of '3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)'. One potential direction is to investigate the potential of this compound as an anticancer agent in vivo. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential molecular targets. Finally, future studies could also focus on improving the solubility of this compound in water to facilitate its use in vivo.

Scientific Research Applications

The compound '3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)' has been extensively studied in the field of medicinal chemistry for its potential as an anticancer agent. It has been found to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, liver, and colon cancer cells. Additionally, this compound has also shown potential as an antibacterial and antifungal agent.

properties

IUPAC Name

3-[[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl-methylamino]methyl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S2/c1-10(4-11-6(13)2-17-8(11)15)5-12-7(14)3-18-9(12)16/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMOCHLGJCZQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C(=O)CSC1=O)CN2C(=O)CSC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-[(Methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)
Reactant of Route 2
3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)
Reactant of Route 3
3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)
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3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)
Reactant of Route 5
3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)
Reactant of Route 6
Reactant of Route 6
3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.